[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate
CAS No.: 338960-95-5
Cat. No.: VC5437791
Molecular Formula: C20H11Cl2F2NO5
Molecular Weight: 454.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338960-95-5 |
|---|---|
| Molecular Formula | C20H11Cl2F2NO5 |
| Molecular Weight | 454.21 |
| IUPAC Name | [4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate |
| Standard InChI | InChI=1S/C20H11Cl2F2NO5/c21-14-4-2-12(8-15(14)22)20(26)29-10-11-1-5-19(17(7-11)25(27)28)30-18-6-3-13(23)9-16(18)24/h1-9H,10H2 |
| Standard InChI Key | UNHGYVRZNAEIQC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₀H₁₁Cl₂F₂NO₅, with a molecular weight of 454.21 g/mol . Its structure combines two aromatic systems:
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A 3,4-dichlorobenzoate moiety derived from methyl 3,4-dichlorobenzoate (CAS 2905-68-2) .
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A 4-(2,4-difluorophenoxy)-3-nitrophenyl group, featuring electron-withdrawing nitro (-NO₂) and fluorine substituents .
The ester linkage bridges these components, creating a sterically hindered molecule with potential reactivity at the nitro and halogen sites.
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a two-step esterification process:
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Preparation of 3,4-dichlorobenzoyl chloride: Reaction of 3,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] under anhydrous conditions .
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Esterification: Coupling the acid chloride with [4-(2,4-difluorophenoxy)-3-nitrophenyl]methanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts .
Key Reaction Conditions:
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Temperature: 0–25°C to minimize side reactions.
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Yield: ~70–85% after purification by column chromatography .
Industrial-Scale Considerations
Patent WO2019084608A1 describes polymer-coated agrochemical formulations using similar esterification techniques, suggesting scalability through continuous-flow reactors. Strict moisture control is critical, as hydrolytic cleavage of the ester bond can occur under acidic or basic conditions .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Likely soluble in DCM, THF, DMF | |
| Storage | -20°C, inert atmosphere | |
| Purity | ≥95% (HPLC) |
The compound’s stability profile indicates sensitivity to:
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